Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a 3-fluorophenyl group at position 1 and an ethyl ester group at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting inflammation, cancer, and microbial infections. The fluorine atom enhances lipophilicity and metabolic stability, while the ester group offers synthetic flexibility for further derivatization .
Properties
IUPAC Name |
ethyl 1-(3-fluorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-4-10(13)6-11/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLLGNVSOVCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566688 | |
| Record name | Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-75-2 | |
| Record name | Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acids
The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions. For instance, lithium hydroxide in aqueous methanol refluxed for 2.5 hours converts the ester to the corresponding acid . This reaction is foundational for producing water-soluble derivatives, which are valuable for biological studies.
Oxidation Reactions
Pyrazole derivatives undergo oxidation at specific positions. For example, potassium permanganate oxidizes pyrazole-carbaldehydes to carboxylic acids . While not directly applied to the target compound, analogous reactions suggest potential for functional group interconversion.
Nucleophilic Substitution
The presence of electron-deficient positions (e.g., para to the ester group) enables substitution reactions. For instance, fluorophenyl groups may participate in aromatic substitution , though the fluorine substituent’s electronic effects (e.g., electron-withdrawing) could modulate reactivity .
Substituent Effects on Reactivity
The 3-fluorophenyl group significantly influences the compound’s reactivity:
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Electronic Effects : Fluorine’s electron-withdrawing nature enhances lipophilicity and metabolic stability, affecting reaction kinetics and biological activity.
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Steric Effects : The para-fluorophenyl substituent may reduce steric hindrance compared to bulkier groups (e.g., methyl or nitro), enabling cleaner reactions .
Comparison of Substituent Effects
| Compound | Substituent | Key Property |
|---|---|---|
| Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | 3-Fluorophenyl | Enhanced lipophilicity, metabolic stability |
| Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | Para-chloro | Altered electronic environment |
| Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | Para-nitro | Strong electron-withdrawing effect |
Reaction Conditions and Yields
Synthesis and functionalization steps often require precise control of reaction parameters:
-
Condensation Reactions :
-
Esterification :
-
Hydrolysis :
Mechanistic Insights
The fluorine substituent’s position (meta) and electronic nature influence the regiochemistry of subsequent reactions. For example, in cyclocondensation, the fluoro group directs hydrazine condensation to specific positions, ensuring regioselective pyrazole formation . Additionally, the ester group’s hydrolysis proceeds via nucleophilic attack by hydroxide ions, facilitated by the electron-deficient carbonyl carbon .
Biological and Chemical Implications
The compound’s structural features enable applications in drug design and materials science. The fluorophenyl group’s lipophilicity enhances membrane permeability, while the ester group allows for easy modification into carboxylic acids or amides. These properties make it a valuable scaffold for developing biologically active molecules, such as kinase inhibitors or antimicrobial agents .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves cyclization reactions with hydrazine derivatives and β-keto esters. Industrial methods may utilize continuous flow processes and catalysts to optimize yield and purity.
- Molecular Formula:
- Molecular Weight: 234.23 g/mol
- IUPAC Name: ethyl 1-(3-fluorophenyl)pyrazole-4-carboxylate
- CAS Registry Number: 138907-75-2
Applications in Agrochemicals
Derivatives of this compound can be explored as agrochemicals due to their potential biological activity. Pyrazole derivatives, in general, have significant applications in both the agrochemical and pharmaceutical fields .
Applications in Pharmaceuticals
- Drug Development: this compound is a candidate for exploration in drug development due to its unique structure.
- Pharmacological Properties: Compounds in the pyrazole class are known for diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. The fluorine atom can enhance interactions with biological targets, influencing the compound's specific biological effects.
- Biological Activity: Research suggests that similar pyrazole derivatives exhibit activity against certain cancer cell lines and may act as potential anti-inflammatory agents.
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Interaction Studies: Studies on the interactions of this compound with biological systems are essential for understanding its pharmacological potential. These studies typically involve:
- Enzyme inhibition assays
- Cellular uptake studies
- Receptor binding assays
General Biological Activities of Pyrazole Derivatives
Mechanism of Action
The mechanism of action of Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis with key analogues:
Key Observations:
- Amino Substituents (e.g., Ethyl 5-amino-...): The addition of an amino group at position 5 enhances water solubility and hydrogen-bonding capacity, making such derivatives suitable for targeting polar enzyme active sites .
- Triazole vs.
- Electronically Mixed Substituents (e.g., 3-fluoro-4-methoxy): These groups balance lipophilicity and solubility, optimizing membrane permeability while retaining interactions with hydrophilic targets .
Physicochemical Properties
Data from crystallographic and solubility studies:
Key Observations:
- Amino Substituents: Reduce LogP by ~1.3 units compared to the parent compound, improving aqueous solubility .
- Sulfonyl Groups: Increase molecular rigidity and melting points but drastically reduce solubility .
Biological Activity
Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative is characterized by a unique structural framework that includes a fluorophenyl substituent, which is known to enhance lipophilicity and modulate biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H11FN2O2 |
| Molecular Weight | 234.23 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
The compound features a pyrazole ring with an ethyl ester group and a fluorophenyl substituent at the 3-position, contributing to its diverse biological activities.
Pharmacological Properties
Research indicates that pyrazole derivatives, including this compound, exhibit a variety of pharmacological activities:
- Antitumor Activity : Pyrazole derivatives have shown promising results as inhibitors of BRAF(V600E) and other oncogenic targets. This compound may possess similar properties due to its structural analogies with established antitumor agents .
- Anti-inflammatory Effects : These compounds have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases .
- Antibacterial and Antifungal Activities : Studies have demonstrated that various pyrazole derivatives exhibit significant antibacterial and antifungal properties against a range of pathogens, indicating their utility in infectious disease management .
Structure-Activity Relationships (SAR)
The presence of the fluorine atom in the structure enhances the compound's lipophilicity, which is critical for biological activity. The SAR studies suggest that modifications to the pyrazole ring or substituents can lead to variations in potency and selectivity against different biological targets. For instance, compounds with additional electron-withdrawing groups often show improved binding affinities .
Antitumor Efficacy
In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated that this compound effectively reduced cell viability in a dose-dependent manner against melanoma cells expressing BRAF mutations, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound involved assessing its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. This compound demonstrated significant inhibition of nitric oxide synthase activity, suggesting its potential role in managing inflammatory responses .
Antimicrobial Action
In evaluating antimicrobial efficacy, this compound was tested against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
